molecular formula C10H16O B8776899 2-Isopentylcyclopent-2-en-1-one CAS No. 29711-16-8

2-Isopentylcyclopent-2-en-1-one

Cat. No.: B8776899
CAS No.: 29711-16-8
M. Wt: 152.23 g/mol
InChI Key: BVUSMSOTLWGFKV-UHFFFAOYSA-N
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Description

2-Isopentylcyclopent-2-en-1-one (CAS: 25564-22-1) is a cyclic ketone derivative with a five-membered cyclopentenone core and an isopentyl (3-methylbutyl) substituent at the 2-position. Its molecular formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol . The compound is characterized by its α,β-unsaturated ketone structure, which confers reactivity typical of conjugated enones, such as participation in Michael additions and Diels-Alder reactions.

Properties

CAS No.

29711-16-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(3-methylbutyl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-8(2)6-7-9-4-3-5-10(9)11/h4,8H,3,5-7H2,1-2H3

InChI Key

BVUSMSOTLWGFKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds are selected for comparison based on structural similarities (cyclopentenone/cycloalkenone backbone) or functional group variations:

2-Cyclohepten-1-one
  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.15 g/mol
  • CAS : 1121-66-0
  • Key Features: A seven-membered cycloheptenone ring lacking substituents.
2-(1-Hydroxypentyl)cyclopentanone
  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • CAS : 42558-01-0
  • Key Features: A cyclopentanone derivative with a hydroxylated pentyl chain. The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents .
2-Iodocyclopent-2-en-1-one
  • Molecular Formula : C₅H₅IO
  • Molecular Weight : 207.999 g/mol
  • CAS : 33948-35-5
  • Key Features: An iodinated cyclopentenone. The electron-withdrawing iodine substituent may enhance electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks .

Comparative Data Table

Property 2-Isopentylcyclopent-2-en-1-one 2-Cyclohepten-1-one 2-(1-Hydroxypentyl)cyclopentanone 2-Iodocyclopent-2-en-1-one
Molecular Formula C₁₀H₁₆O C₇H₁₀O C₁₀H₁₈O₂ C₅H₅IO
Molecular Weight 152.23 g/mol 110.15 g/mol 170.25 g/mol 207.999 g/mol
CAS Number 25564-22-1 1121-66-0 42558-01-0 33948-35-5
Key Substituent Isopentyl None Hydroxypentyl Iodine
Ring Size 5-membered 7-membered 5-membered 5-membered
Functional Group α,β-unsaturated ketone α,β-unsaturated ketone Saturated ketone + hydroxyl α,β-unsaturated ketone + iodine

Research Findings and Functional Insights

Ring Size Effects: The five-membered this compound exhibits higher ring strain than 2-Cyclohepten-1-one (7-membered), leading to greater reactivity in ring-opening reactions . Cycloheptenones generally display lower volatility due to increased molecular symmetry and reduced strain .

Substituent Effects: The isopentyl chain in this compound contributes to lipophilicity, making it more suitable for non-polar applications (e.g., fragrance additives) compared to the polar 2-(1-Hydroxypentyl)cyclopentanone .

Reactivity Trends: The α,β-unsaturated ketone in this compound and 2-Iodocyclopent-2-en-1-one facilitates conjugate additions, whereas 2-(1-Hydroxypentyl)cyclopentanone’s saturated ketone favors nucleophilic acyl substitutions .

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